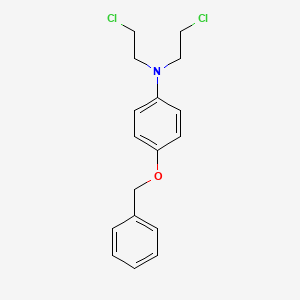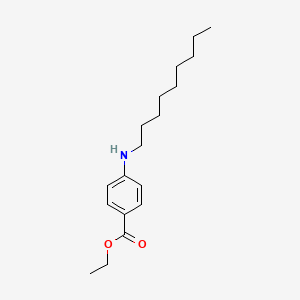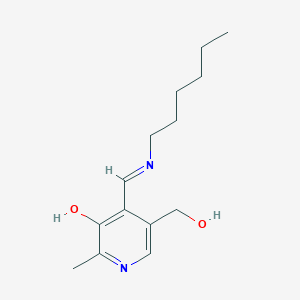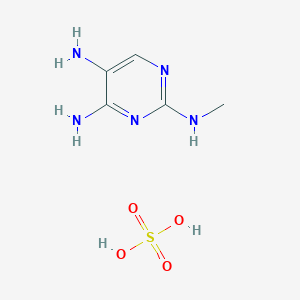![molecular formula C20H14ClNO3 B14006617 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid is a complex organic compound that belongs to the class of quinolizine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted precursor with a chlorinating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as gold(I) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
These derivatives often exhibit enhanced biological activities and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity
Mécanisme D'action
The mechanism of action of 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of DNA gyrase, leading to the disruption of DNA replication and cell division in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share similar structural features and biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Coumarin Derivatives: These compounds exhibit diverse biological activities and are used in various medicinal applications
Uniqueness
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid stands out due to its unique quinolizine core structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14ClNO3 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
10-chloro-4-oxo-3-phenyl-6,7-dihydrobenzo[a]quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3/c21-14-7-6-13-8-9-22-18(15(13)10-14)17(20(24)25)11-16(19(22)23)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,24,25) |
Clé InChI |
VZEBHZYSIFGQFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)O)C4=C1C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)

![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

